2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}acetamide
Beschreibung
The compound 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}acetamide is a structurally complex molecule featuring three key motifs:
A 4-oxo-3,4-dihydroquinazoline core, known for its role in kinase inhibition and DNA intercalation.
A 7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine group, which introduces steric bulk and electron-withdrawing properties via the trifluoromethyl (-CF₃) substituent.
An acetamide linker bridging the two heterocyclic systems, facilitating conformational flexibility.
Below, we compare this compound with structurally and functionally related analogs, leveraging analytical, computational, and pharmacological data.
Eigenschaften
IUPAC Name |
2-(4-oxoquinazolin-3-yl)-N-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N6O2/c19-18(20,21)11-5-6-27-14(7-11)24-25-15(27)8-22-16(28)9-26-10-23-13-4-2-1-3-12(13)17(26)29/h1-4,10-11H,5-9H2,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAJGOFOVKRWSFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2CNC(=O)CN3C=NC4=CC=CC=C4C3=O)CC1C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}acetamide can be achieved through a multi-step process involving the formation of the quinazolinone and triazolopyridine intermediates. One efficient approach involves the one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method is advantageous due to its good functional group tolerance, being transition metal and external oxidant-free, and easy operation.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of recyclable catalysts and benign solvents to ensure environmental sustainability .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazolinone core.
Substitution: Substitution reactions can occur at the triazolopyridine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can introduce different functional groups to the triazolopyridine moiety .
Wissenschaftliche Forschungsanwendungen
Overview
The compound 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}acetamide is a complex organic molecule that has garnered attention in various scientific fields due to its potential biological activities. This article explores its applications in medicinal chemistry, particularly in the development of therapeutic agents.
Anticancer Activity
Research indicates that compounds with quinazolinone and triazole structures exhibit significant anticancer properties. Studies have demonstrated that derivatives of quinazolinone can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For instance:
- Case Study : A derivative similar to the compound was tested against various cancer cell lines (e.g., HCT116 and MCF7), showing IC50 values in the low micromolar range, indicating potent anticancer activity .
Antimicrobial Properties
Compounds containing quinazolinone and triazole frameworks have been investigated for their antimicrobial activities. The unique structural characteristics allow these compounds to interact with bacterial enzymes or cell membranes.
- Research Findings : A related study reported that triazole derivatives exhibited strong antifungal activity against Candida species, suggesting potential for treating fungal infections .
Neurological Applications
Recent studies have explored the neuroprotective effects of quinazolinone derivatives. These compounds may modulate neurotransmitter systems or exhibit antioxidant properties that protect neuronal cells from damage.
- Case Study : Research has indicated that certain quinazolinone derivatives can improve cognitive function in animal models of neurodegenerative diseases .
Anti-inflammatory Effects
Inflammation is a common underlying factor in many chronic diseases. Compounds similar to the one discussed have shown promise in reducing inflammatory markers and mediating immune responses.
Wirkmechanismus
The mechanism of action of 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}acetamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit c-Met kinase, a protein involved in cell growth and differentiation, at the nanomolar level . This inhibition can lead to the suppression of tumor cell proliferation and survival.
Vergleich Mit ähnlichen Verbindungen
Key Observations :
- The -CF₃ group in the target compound likely improves pharmacokinetic properties compared to non-fluorinated analogs .
- Halogenated analogs (e.g., bromo- or chlorophenyl) may exhibit stronger target binding but with higher toxicity risks .
Analytical Comparisons: NMR and MS/MS Profiling
NMR Chemical Shift Analysis
As demonstrated in studies of rapamycin analogs (), NMR chemical shifts in regions corresponding to substituents (e.g., -CF₃ in the target compound) can reveal electronic and steric effects. For example:
Hypothetical NMR Comparison :
MS/MS-Based Molecular Networking
Molecular networking () clusters compounds by fragmentation pattern similarity (cosine scores 0–1). The target compound’s -CF₃ group would produce unique fragment ions (e.g., m/z 69 for CF₃⁺), differentiating it from analogs with -CH₃ or halogens. For instance:
- Aglaithioduline showed 70% similarity to SAHA (a histone deacetylase inhibitor) via Tanimoto coefficients .
- The target compound may cluster with other -CF₃-containing acetamides (e.g., CAS 573669-21-3 ) but diverge from non-fluorinated derivatives.
Computational Similarity Assessments
Tanimoto Coefficient Analysis
Using fingerprint-based similarity indexing (), the target compound’s similarity to key analogs could be quantified:
Biologische Aktivität
The compound 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This compound combines a quinazolinone core with a triazolopyridine moiety, suggesting a multifaceted mechanism of action that may target various biological pathways.
Chemical Structure
The structural formula of the compound can be represented as follows:
This structure indicates the presence of multiple functional groups that may contribute to its biological activity.
The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets involved in cellular signaling pathways. The quinazolinone derivatives are known to exhibit diverse pharmacological effects, including anti-cancer and anti-inflammatory properties. The incorporation of the triazolopyridine moiety may enhance these effects by providing additional binding sites for interaction with enzymes or receptors.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of quinazolinone derivatives. For instance, compounds structurally related to our target have shown significant inhibitory effects on various cancer cell lines. The dual inhibition of key enzymes such as PI3K and HDAC has been reported in similar compounds, leading to enhanced antiproliferative effects against leukemia and solid tumors .
| Compound | Target | IC50 (nM) | Cell Line |
|---|---|---|---|
| 48c | PI3K/HDAC | <10 | AML Cell Lines |
| 10a | PI3K | 50 | Breast Cancer |
| 14a | HDAC6 | 20 | Lung Cancer |
Neuroprotective Effects
The triazolopyridine component has been associated with neuroprotective effects in preclinical models. Research indicates that compounds with similar structures can mitigate neuroinflammation and promote neuronal survival under stress conditions. This suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Studies
- Study on Dual Inhibitors : A study evaluated the biological activity of a series of quinazolinone-based dual inhibitors targeting PI3K and HDAC. The lead compound demonstrated potent anticancer activity with an IC50 value below 10 nM against resistant AML cell lines while sparing normal cells .
- Neuroprotection : In another investigation, a related compound was tested for its neuroprotective properties in vitro. The results indicated a significant reduction in apoptosis markers in neuronal cells treated with the compound under oxidative stress conditions .
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary data suggest favorable pharmacokinetic properties that enhance its therapeutic potential:
- Absorption : High oral bioavailability expected due to its lipophilic nature.
- Metabolism : Predominantly hepatic metabolism with potential for drug-drug interactions.
- Excretion : Renal clearance is anticipated based on molecular weight and structure.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
